2-(1,3-Thiazol-4-ylmethyl)cyclopentan-1-OL
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Overview
Description
2-(1,3-Thiazol-4-ylmethyl)cyclopentan-1-OL is an organic compound with the molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms . Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 2-(1,3-Thiazol-4-ylmethyl)cyclopentan-1-OL typically involves the reaction of thiazole derivatives with cyclopentanone under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(1,3-Thiazol-4-ylmethyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-Thiazol-4-ylmethyl)cyclopentan-1-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-4-ylmethyl)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways . For example, thiazole derivatives can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(1,3-Thiazol-4-ylmethyl)cyclopentan-1-OL can be compared with other similar compounds, such as:
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride: This compound has a similar thiazole ring structure but differs in its functional groups and overall molecular structure.
1-(1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride: Another similar compound with a thiazole ring, but with different substituents and properties.
The uniqueness of this compound lies in its specific combination of the thiazole ring and cyclopentan-1-OL moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-9-3-1-2-7(9)4-8-5-12-6-10-8/h5-7,9,11H,1-4H2 |
InChI Key |
KOKJVSCLDISWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CSC=N2 |
Origin of Product |
United States |
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